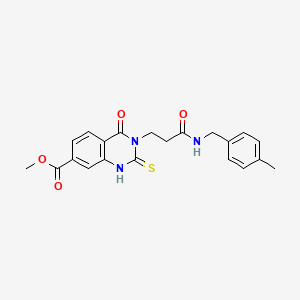

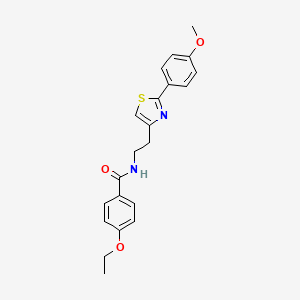

![molecular formula C11H21Cl2N3S B2962535 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride CAS No. 2137614-18-5](/img/structure/B2962535.png)

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals, a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen , and an amine group, which is a basic functional group in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring is planar and aromatic, characterized by significant pi-electron delocalization . The piperidine ring is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The amine group could engage in reactions typical for amines, such as protonation or nucleophilic substitution. The thiazole ring, being aromatic, might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Synthesis and Characterization

The development of novel synthetic routes and the characterization of compounds bearing thiazole and piperidine scaffolds have been widely explored. For example, the domino reactions of 1,3-thiazolidinedione with different organic amines, including piperidine, have led to the synthesis of dihydrothiophene derivatives through a ring-opening/recyclization reaction, highlighting the versatility of thiazole and piperidine in constructing complex molecules (Jing Sun et al., 2009). Similarly, the conformational analysis of piperidine derivatives has provided insights into the structural dynamics of these compounds, contributing to a deeper understanding of their physicochemical properties (J. Ribet et al., 2005).

Biological Activities

The exploration of biological activities associated with thiazole and piperidine derivatives has been a significant area of interest. Compounds incorporating these moieties have been synthesized and evaluated for their antimicrobial (S. Mohanty et al., 2015; S. Chandrappa et al., 2010) and anticancer activities (A. Rehman et al., 2018). These studies demonstrate the potential of thiazole and piperidine derivatives in developing new therapeutic agents, underscoring the relevance of such structural classes in medicinal chemistry.

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer potential of thiazole and piperidine derivatives further exemplifies the utility of these compounds in pharmaceutical research. For instance, novel thioxothiazolidin-4-one derivatives synthesized from amines containing piperazine moieties showed significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, suggesting their potential as anticancer therapy candidates (S. Chandrappa et al., 2010). Similarly, the development of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation against pathogens of Lycopersicon esculentum highlight the antimicrobial applications of piperidine derivatives (K. Vinaya et al., 2009).

Safety and Hazards

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activity of many thiazole-containing compounds, it could be of interest in medicinal chemistry .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can influence various biochemical pathways .

Result of Action

Thiazole derivatives have been found to have diverse biological activities , which suggests that they can have various molecular and cellular effects.

Properties

IUPAC Name |

3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S.2ClH/c1-8-5-14(4-3-10(8)12)6-11-9(2)13-7-15-11;;/h7-8,10H,3-6,12H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZASQJWCKJHKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=C(N=CS2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

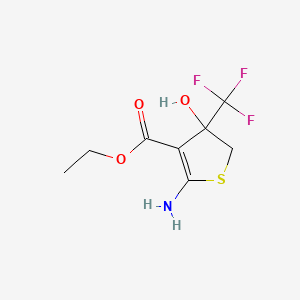

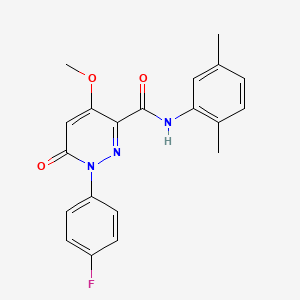

![1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2962456.png)

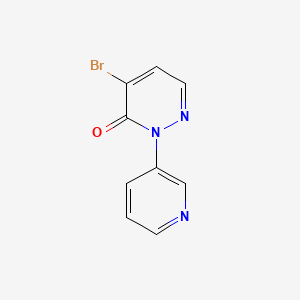

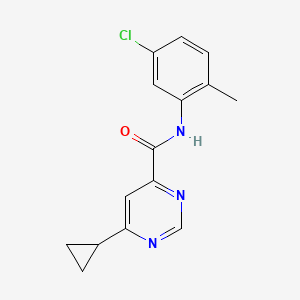

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2962458.png)

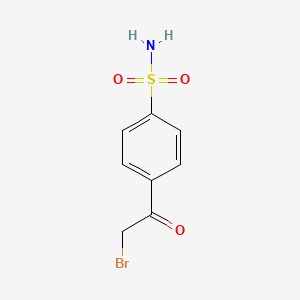

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)

![N-(3-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2962463.png)

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B2962475.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)